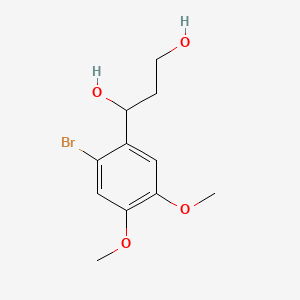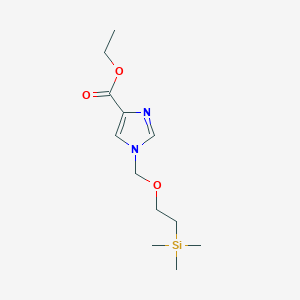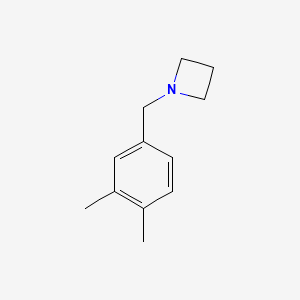![molecular formula C6H3IN2S B13667781 5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
5-Iodobenzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the family of thiadiazoles Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[c][1,2,5]thiadiazole typically involves the iodination of benzo[c][1,2,5]thiadiazole. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodobenzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azidobenzo[c][1,2,5]thiadiazole, while coupling reactions can produce various biaryl compounds .
Aplicaciones Científicas De Investigación
5-Iodobenzo[c][1,2,5]thiadiazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Iodobenzo[c][1,2,5]thiadiazole depends on its specific application:
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2,5]thiadiazole: The parent compound without the iodine substituent.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Another halogenated derivative with different electronic properties.
1,2,5-Thiadiazole: A simpler thiadiazole without the benzo ring.
Uniqueness
5-Iodobenzo[c][1,2,5]thiadiazole is unique due to the presence of the iodine atom, which significantly influences its reactivity and electronic properties. This makes it particularly useful in applications requiring specific photophysical or electronic characteristics .
Propiedades
Fórmula molecular |
C6H3IN2S |
|---|---|
Peso molecular |
262.07 g/mol |
Nombre IUPAC |
5-iodo-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H3IN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H |
Clave InChI |
KTLKREIXMQFLHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSN=C2C=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)


![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)

![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)
![1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)

